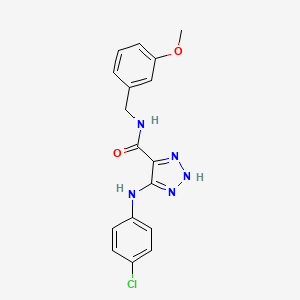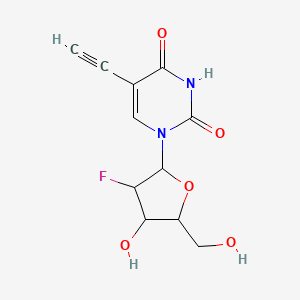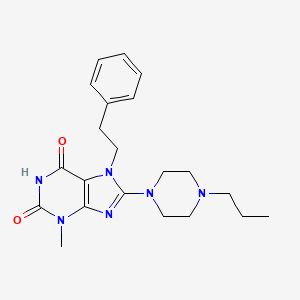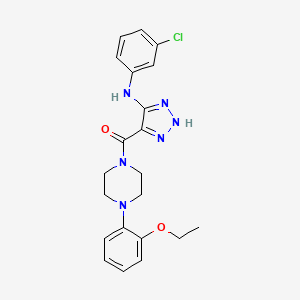
(R)-2-methyl-N-propylidenepropane-2-sulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-methyl-N-propylidenepropane-2-sulfinamide is a chiral sulfinamide compound Chiral sulfinamides are valuable intermediates in organic synthesis due to their ability to induce chirality in target molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-methyl-N-propylidenepropane-2-sulfinamide typically involves the reaction of a sulfinyl chloride with an amine. One common method is the reaction of ®-2-methylpropane-2-sulfinyl chloride with propylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of ®-2-methyl-N-propylidenepropane-2-sulfinamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent control of reaction conditions are crucial for industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-methyl-N-propylidenepropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to a sulfonamide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinamide can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The sulfinamide can participate in nucleophilic substitution reactions, where the sulfinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, alcohols, and thiols.
Major Products
Oxidation: Sulfonamides.
Reduction: Sulfides.
Substitution: Corresponding substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
®-2-methyl-N-propylidenepropane-2-sulfinamide has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Medicine: May be used in the synthesis of chiral drugs and pharmaceuticals.
Industry: Employed in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of ®-2-methyl-N-propylidenepropane-2-sulfinamide involves its ability to act as a chiral auxiliary. It can form diastereomeric complexes with prochiral substrates, thereby inducing chirality in the resulting products. The sulfinamide group can coordinate with various functional groups in the substrate, facilitating stereoselective transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-methyl-N-propylidenepropane-2-sulfinamide: The enantiomer of the compound, which has similar properties but induces opposite chirality.
tert-Butanesulfinamide: Another chiral sulfinamide used in asymmetric synthesis.
N-tert-Butylsulfinyl imines: Used as chiral auxiliaries in various organic transformations.
Uniqueness
®-2-methyl-N-propylidenepropane-2-sulfinamide is unique due to its specific chiral configuration, which makes it suitable for inducing ®-chirality in target molecules. Its ability to form stable diastereomeric complexes with a wide range of substrates makes it a versatile tool in asymmetric synthesis.
Propriétés
Formule moléculaire |
C7H15NOS |
|---|---|
Poids moléculaire |
161.27 g/mol |
Nom IUPAC |
(R)-2-methyl-N-propylidenepropane-2-sulfinamide |
InChI |
InChI=1S/C7H15NOS/c1-5-6-8-10(9)7(2,3)4/h6H,5H2,1-4H3/t10-/m1/s1 |
Clé InChI |
NEOIAXZAEPWSIA-SNVBAGLBSA-N |
SMILES isomérique |
CCC=N[S@](=O)C(C)(C)C |
SMILES canonique |
CCC=NS(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl (1R,6S)-5-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B14108960.png)

![(2Z)-[2-(4-chlorophenyl)hydrazinylidene][4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14108971.png)
![trans-7,8,9,10-Tetrahydro-benzo[a]pyrene-7,8-diol Dibenzoate](/img/structure/B14108978.png)
![2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B14108984.png)
![3-(2-ethoxyethyl)-7-hydroxy-1-methyl-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14108986.png)
![1-(3,5-difluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14108999.png)
![6-(4-Chlorophenyl)-2-[(2-chlorophenyl)methyl]-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14109005.png)

![3,4,5-triethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B14109030.png)


